molecular formula C₂₄H₃₄O₂₅ B1141989 Tetragalacturonic Acid CAS No. 24008-75-1

Tetragalacturonic Acid

Cat. No. B1141989
CAS RN: 24008-75-1
M. Wt: 722.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetragalacturonic acid typically involves the partial hydrolysis of pectic acid using enzymes such as yeast polygalacturonase. This process is halted when oligouronides larger than tetragalacturonic acid disappear, allowing for its isolation by fractional precipitation with cupric ions, achieving a yield of 12.7% (Demain & Phaff, 1954). Another method involves the enzymic cleavage of pectic acid and subsequent separation of oligogalacturonic acids, including tetragalacturonic acid, through ion exchange column chromatography (Nagel & Wilson, 1969).

Molecular Structure Analysis

The molecular structure of tetragalacturonic acid comprises four galacturonic acid units. Each unit contains a carboxyl group contributing to the molecule's acidic properties. The glycosidic linkages between these units define the structural integrity and biological functionality of tetragalacturonic acid.

Chemical Reactions and Properties

Tetragalacturonic acid participates in various chemical reactions, particularly those influenced by its carboxyl groups. It can undergo esterification and methylation reactions, which modify its solubility and interaction with other molecules. For instance, its interaction with polygalacturonic acid trans-eliminase leads to the breakdown into smaller oligogalacturonic acids, showcasing its susceptibility to enzymatic degradation (Nasuno & Starr, 1967).

Scientific Research Applications

Enzymatic Hydrolysis and Isolation

Tetragalacturonic acid is significant in the study of enzymatic hydrolysis. Demain and Phaff (1954) conducted a study where pectic acid underwent partial hydrolysis by yeast polygalacturonase. The process was halted at a specific stage, resulting in the isolation of tetragalacturonic acid in a 12.7% yield. This research highlighted the controlled enzymatic breakdown of complex carbohydrates into simpler forms, providing insights into carbohydrate chemistry and enzymology (Demain & Phaff, 1954).

Enzyme Specificity and Action

Research by Nasuno and Starr (1966) delved into the specificity of enzymes like polygalacturonase, produced by Erwinia carotovora, towards substrates like tetragalacturonic acid. Their findings shed light on enzyme-substrate interactions and the biochemical pathways involved in the breakdown of polygalacturonic acid, where tetragalacturonic acid serves as a critical intermediate (Nasuno & Starr, 1966).

Structural and Biochemical Analysis

The study by Charnock et al. (2002) provided structural insights into enzyme-catalyzed β-elimination, highlighting the degradation of plant cell wall pectins. This study used tetragalacturonic acid complexes to understand the common anti-β-elimination mechanism in polysaccharide lyases. The research contributes to our understanding of enzyme mechanisms and structural biology, especially in the context of plant biomass recycling and pathogen virulence (Charnock et al., 2002).

Enzyme-Substrate Interaction and Kinetics

Nagel and Anderson's (1965) study explored the interaction of bacterial transeliminase with normal and unsaturated oligogalacturonic acids, including tetragalacturonic acid. Their findings on the kinetics of this interaction add to our biochemical understanding of enzyme-catalyzed reactions and their specificities (Nagel & Anderson, 1965).

Safety And Hazards

Tetragalacturonic acid does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice5. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye7.


Future Directions

There is no specific information available on the future directions of Tetragalacturonic acid. However, it is used in research and biochemical enzyme assays2, suggesting its potential for continued use in scientific research.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

CAS RN

24008-75-1

Product Name

Tetragalacturonic Acid

Molecular Formula

C₂₄H₃₄O₂₅

Molecular Weight

722.51

synonyms

O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.